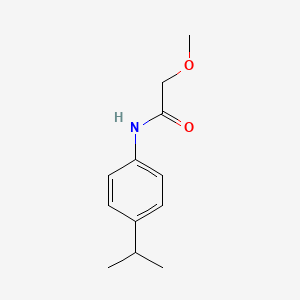

N-(4-isopropylphenyl)-2-methoxyacetamide

Description

N-(4-Isopropylphenyl)-2-methoxyacetamide is a substituted acetamide featuring a 4-isopropylphenyl group attached to the nitrogen atom and a methoxy group at the α-position of the acetamide backbone.

Properties

IUPAC Name |

2-methoxy-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)10-4-6-11(7-5-10)13-12(14)8-15-3/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVQMJGZDYWXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)-2-methoxyacetamide typically involves the reaction of 4-isopropylaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-isopropylaniline} + \text{2-methoxyacetyl chloride} \rightarrow \text{N-(4-isopropylphenyl)-2-methoxyacetamide} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Types of Reactions:

Oxidation: N-(4-isopropylphenyl)-2-methoxyacetamide can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: The compound can be reduced to form N-(4-isopropylphenyl)-2-methoxyethylamine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of N-(4-isopropylphenyl)-2-methoxyethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- The azide group introduces click chemistry utility, contrasting with the methoxy group’s electron-donating effects .

- N-(4-Fluorophenyl)acetamide Derivatives ()

Fluorine substitution increases electronegativity, improving membrane permeability and resistance to oxidative metabolism. However, the absence of a methoxy group in these analogs may limit hydrogen-bonding interactions critical for target binding .

Functional Group Modifications

- 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide ()

The addition of a thiazolidinedione-furan moiety enhances anticancer activity by inhibiting kinases or transcription factors. This modification introduces polar functional groups, increasing water solubility compared to the parent compound . - N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

The nitro and sulfonyl groups create strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This contrasts with the electron-donating isopropyl and methoxy groups in N-(4-isopropylphenyl)-2-methoxyacetamide, which favor electrophilic aromatic substitution .

Methoxy Group Positional Isomers

TRPA1 Antagonism ()

N-(4-Isopropylphenyl)acetamide (lacking the methoxy group) exhibits TRPA1 antagonism at 300 mg/kg in murine models. The methoxy group in N-(4-isopropylphenyl)-2-methoxyacetamide could enhance binding affinity through additional hydrogen bonding, though this requires empirical validation .

Anticancer Potential ()

Thiazolidinedione derivatives of the target compound (e.g., compound 5e in ) show anticancer activity via kinase inhibition. The benzo[d]oxazole analog () demonstrates how heterocyclic extensions can modulate selectivity for cancer targets like STAT3 .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

| Compound | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| N-(4-Isopropylphenyl)-2-methoxyacetamide | ~2.8* | ~0.15* | 4-Isopropyl, α-methoxy |

| Paracetamol (N-(4-Hydroxyphenyl)acetamide) | 0.5 | 14.0 | 4-Hydroxy |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 1.9 | <0.1 | 4-Chloro, 2-nitro, sulfonyl |

*Estimated using analogous structures. Hydroxy groups (paracetamol) enhance solubility but reduce logP, whereas isopropyl and methoxy groups balance lipophilicity and moderate solubility .

Metabolic Stability

- The isopropyl group may slow hepatic metabolism by cytochrome P450 enzymes compared to smaller alkyl groups (e.g., methyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.